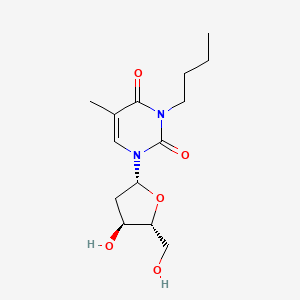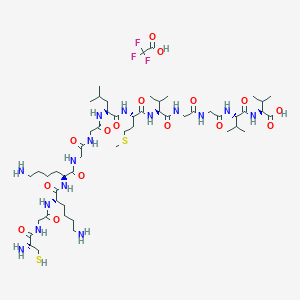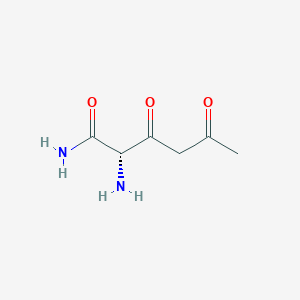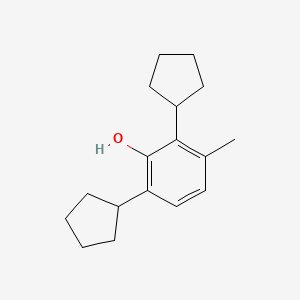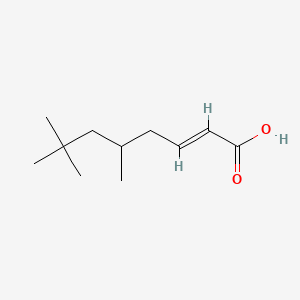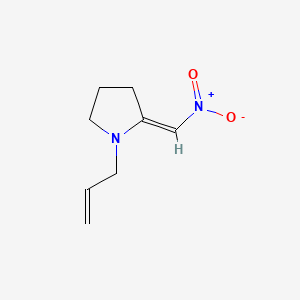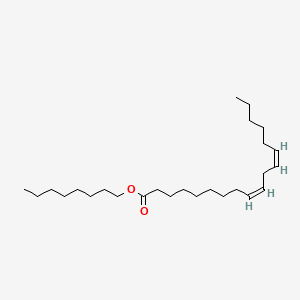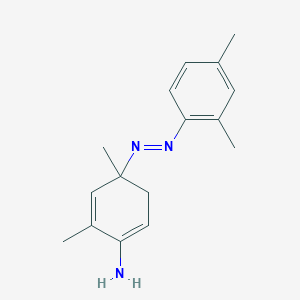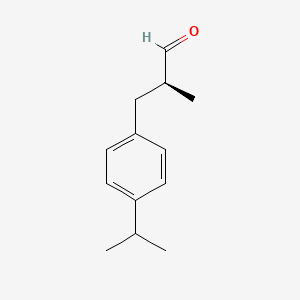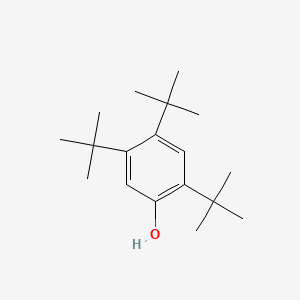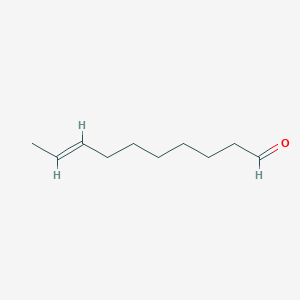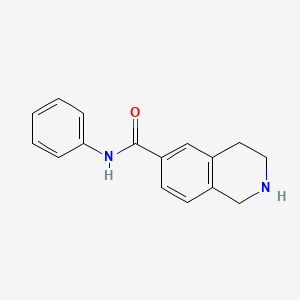
N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry . The structure of this compound consists of a tetrahydroisoquinoline core with a phenyl group and a carboxamide group attached, making it a versatile scaffold for drug design and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the tetrahydroisoquinoline core, which can then be further functionalized to introduce the carboxamide group .
Industrial Production Methods: Industrial production methods for this compound involve multi-step synthesis processes that require precise control of reaction conditions and purification steps to ensure high yield and purity . These methods often utilize large-scale reactors and advanced purification techniques such as chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various bioactive molecules and complex organic compounds.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative disorders and cancer.
Industry: The compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as 17β-hydroxysteroid dehydrogenase, which is involved in the conversion of estrone to estradiol . This inhibition can reduce the levels of active estrogen, making it a potential therapeutic agent for estrogen-dependent diseases such as breast cancer .
Comparación Con Compuestos Similares
N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
1-phenyl-1,2,3,4-tetrahydroisoquinoline: This compound shares the tetrahydroisoquinoline core but lacks the carboxamide group.
N-benzyl-1,2,3,4-tetrahydroisoquinoline: This compound has a benzyl group instead of a phenyl group and exhibits different biological activities.
6-hydroxy-1,2,3,4-tetrahydroisoquinoline: This compound has a hydroxyl group at the 6-position, which alters its chemical reactivity and biological properties.
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound in scientific research and drug development.
Propiedades
Fórmula molecular |
C16H16N2O |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide |
InChI |
InChI=1S/C16H16N2O/c19-16(18-15-4-2-1-3-5-15)13-6-7-14-11-17-9-8-12(14)10-13/h1-7,10,17H,8-9,11H2,(H,18,19) |
Clave InChI |
UXCMZVYWFMMWGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


